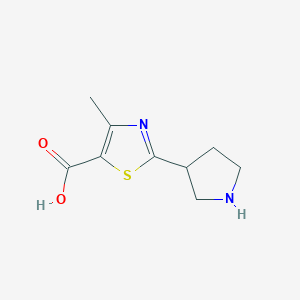
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one, also known as 2C-P, is a synthetic psychedelic drug of the phenethylamine and piperazine classes. It was first synthesized by Alexander Shulgin in 1974 and was described in his 1991 book PiHKAL (Phenethylamines i Have Known And Loved). It has been used in scientific research to study the effects of psychedelics on human behavior and cognition.
Mécanisme D'action
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one acts as a serotonin-2A receptor agonist, which means it binds to the serotonin-2A receptor in the brain and activates it. This activation of the receptor is thought to be responsible for the psychedelic effects of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one. Additionally, 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is thought to act as an agonist at the 5-HT1A receptor, which is believed to mediate the anxiolytic and antidepressant effects of the drug.
Biochemical and Physiological Effects
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one produces a variety of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces changes in brain activity, as evidenced by its effects on the serotonin-2A receptor. Additionally, 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one has been found to increase the levels of the neurotransmitters dopamine and norepinephrine, which are associated with feelings of pleasure and reward.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively safe when used in a controlled setting. Additionally, it produces a variety of effects that can be studied in a laboratory setting. However, it also has some limitations. It has a relatively short duration of action, which makes it difficult to study the long-term effects of the drug. Additionally, it is not approved by the FDA for use in humans, so it can only be used in research on animals or in vitro experiments.
Orientations Futures
There are several potential future directions for research involving 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one. One area of research could focus on the effects of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one on anxiety and depression. Additionally, further research could be conducted on the long-term effects of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one, as well as its potential therapeutic applications. Additionally, further research could be conducted on the biochemical and physiological effects of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one, as well as its potential interactions with other drugs. Finally, further research could be conducted on the potential interactions between 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one and other psychedelics, such as psilocybin or LSD.
Applications De Recherche Scientifique
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is widely used in scientific research to study the effects of psychedelics on human behavior and cognition. It has been studied in a variety of contexts, including its effects on depression, anxiety, and addiction. Additionally, it has been used to study the effects of psychedelics on creativity and problem-solving.
Propriétés
IUPAC Name |
2-chloro-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-10(13)12(16)15-6-4-14(5-7-15)11-2-8-17-9-3-11/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMANQXDYBXDLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-oxo-1-propyl-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478678.png)
![6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478679.png)

![7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478683.png)
![7-(2-aminoethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478684.png)
![(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1478685.png)
![1-(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1478686.png)





